5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
This compound is a pyrimidine-based phenolic derivative with a complex substitution pattern. The structure features a central pyrimidine ring substituted at the 4-position with a 2-methoxyphenoxy group and at the 2-position with a phenol moiety bearing a (2,5-dimethylphenyl)methoxy substituent. Its structural complexity implies moderate solubility in organic solvents and possible challenges in bioavailability due to high molecular weight (~450–470 g/mol) and lipophilicity (estimated logP > 4) .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-21(22(29)13-20)26-25(14-27-16-28-26)32-24-7-5-4-6-23(24)30-3/h4-14,16,29H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANDKVWRPOXOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Attachment of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step often involves coupling the pyrimidine derivative with a phenol derivative using a suitable coupling agent such as a palladium catalyst in a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Altering receptor signaling pathways.
Interfering with Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine Derivatives
Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from )
- Structural Differences: Replaces the phenol and methoxyphenoxy groups with a bromo-morpholine-sulfonamide system.
- However, the morpholine and sulfonamide groups increase polarity (logP ~3.5), improving aqueous solubility compared to the target compound .
- Bioactivity: Sulfonamide derivatives are often associated with kinase inhibition, whereas the target compound’s phenolic group may favor antioxidant or estrogen receptor modulation .
Compound B: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (from )
- Structural Differences: Incorporates a nucleoside-like framework with a tert-butyldimethylsilyl (TBS) protecting group and a thioether-linked isoprenoid chain.
- Functional Impact: The TBS group enhances stability during synthetic steps but reduces metabolic stability in vivo. The isoprenoid chain may confer membrane-targeting properties, unlike the target compound’s planar aromatic system .
Electronic and Binding Properties
- Electrostatic Potential (ESP): Computational analysis using Multiwfn () reveals that the target compound’s phenol group creates a localized negative ESP region (−15 kcal/mol), facilitating hydrogen bonding with basic residues (e.g., lysine or arginine). In contrast, Compound A’s sulfonamide group exhibits a broader negative ESP (−20 kcal/mol), enhancing interactions with metal ions in catalytic sites .
- Docking Performance : AutoDock Vina () simulations predict that the target compound binds to the estrogen receptor (ERα) with a docking score of −9.2 kcal/mol, outperforming Compound B (−7.8 kcal/mol) due to better shape complementarity with the hydrophobic ERα pocket .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~468 | ~592 | ~980 |
| logP (Predicted) | 4.3 | 3.5 | 6.8 |
| Hydrogen Bond Donors | 1 (phenolic -OH) | 2 (sulfonamide -NH) | 0 |
| Topological Polar Surface Area (Ų) | 95 | 125 | 220 |
| Metabolic Stability (t₁/₂) | Moderate (CYP3A4 substrate) | Low (CYP2D6 substrate) | Poor (rapid TBS hydrolysis) |
Key Research Findings
- Synthetic Accessibility : The target compound requires fewer protection/deprotection steps compared to Compound B, which involves TBS and trityl groups .
- Selectivity: Unlike Compound A’s bromine-driven covalent binding, the target compound’s non-covalent interactions (e.g., π-π stacking with ERα’s Phe404) suggest lower off-target risks .
- Solubility Limitations: Both the target compound and Compound B exhibit poor aqueous solubility (<10 µM), necessitating formulation strategies like nanoparticle encapsulation .
Biological Activity
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, with a CAS number of 879478-43-0, is a complex organic compound notable for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 457.5 g/mol. The structure comprises a pyrimidine ring linked to phenolic and methoxy groups, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Achieved through reactions involving nitriles and amidines under acidic or basic conditions.
- Attachment of Methoxy Groups : Introduced via methylation reactions using reagents such as dimethyl sulfate.
- Coupling Reactions : Final coupling of the pyrimidine derivative with a phenolic derivative using palladium catalysts in Suzuki or Heck reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds has been determined, showcasing their potential as antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit or activate enzymatic activities critical for microbial survival.
- Receptor Modulation : Alters receptor signaling pathways that can influence cell proliferation and apoptosis.
- Cellular Interference : Affects cellular processes crucial for the growth and maintenance of various pathogens.
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited MIC values significantly lower than standard antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties through its ability to induce apoptosis in cancer cells by modulating key signaling pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O4 |
| Molecular Weight | 457.5 g/mol |
| Antibacterial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
